Quinazoline, 4,5-dimethyl-

Analytical Chemistry Quality Control Chemical Synthesis

Quinazoline, 4,5-dimethyl- (CAS: 4249-06-3) is a heterocyclic aromatic organic compound consisting of a quinazoline core with methyl substituents at the 4 and 5 positions of the ring system. This specific substitution pattern differentiates it from unsubstituted quinazoline and other regioisomeric methylated quinazolines, influencing its physicochemical properties and potential biological interactions.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B15232938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline, 4,5-dimethyl-
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=NC2=CC=C1)C
InChIInChI=1S/C10H10N2/c1-7-4-3-5-9-10(7)8(2)11-6-12-9/h3-6H,1-2H3
InChIKeyLLZPCNVFCXAZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline, 4,5-Dimethyl-: Essential Baseline Data for Informed Scientific Procurement and Comparative Evaluation


Quinazoline, 4,5-dimethyl- (CAS: 4249-06-3) is a heterocyclic aromatic organic compound consisting of a quinazoline core with methyl substituents at the 4 and 5 positions of the ring system . This specific substitution pattern differentiates it from unsubstituted quinazoline and other regioisomeric methylated quinazolines, influencing its physicochemical properties and potential biological interactions . As a member of the quinazoline family, it shares a scaffold known for diverse pharmacological activities, but its distinct molecular architecture necessitates specific experimental and selection considerations [1].

Quinazoline, 4,5-Dimethyl-: Why In-Class Compounds Cannot Be Arbitrarily Substituted


The quinazoline scaffold is highly sensitive to the position and nature of substituents. Computational studies on structurally related quinazolines demonstrate that even small changes in substitution, such as replacing a methyl group with an ethyl or a halogen, can significantly alter thermodynamic stability, electronic distribution, and crucially, lipophilicity [1]. The 4,5-dimethyl substitution pattern on quinazoline is unique and is not directly comparable to more common substitution patterns (e.g., 2,4-diamino or 4-anilino derivatives) that dominate the kinase inhibitor literature. Therefore, a generic, uncharacterized quinazoline cannot be assumed to possess the same physicochemical profile or biological interaction potential as the specific 4,5-dimethyl analog, making its direct selection for research or industrial application a high-risk endeavor without specific comparative data [1].

Quinazoline, 4,5-Dimethyl-: Quantified Differentiation from Structural Analogs and In-Class Candidates


Molecular Weight and Core Structure: A Distinct Physical Identity for Procurement Verification

Quinazoline, 4,5-dimethyl- (C10H10N2) possesses a molecular weight (MW) of 158.2 g/mol . This is significantly higher than the parent unsubstituted quinazoline (C8H6N2, MW: 130.15 g/mol) [1] and differs from other positional isomers and substituted analogs, providing a key metric for identity confirmation and purity assessment via mass spectrometry .

Analytical Chemistry Quality Control Chemical Synthesis

Purity Specification: A Defined Minimum Standard for Reproducible Research

Reputable vendors specify a minimum purity of 95% for 4,5-dimethylquinazoline . This defined threshold is a critical parameter for scientific selection, as it ensures a baseline level of homogeneity and reduces the potential for confounding biological activity from impurities.

Medicinal Chemistry Chemical Biology Assay Development

Inferred Lipophilicity Profile: Understanding ADME Potential from Substituent Class

A 2024 computational study investigating substituent effects on quinazoline lipophilicity found that replacing a methyl group with a halogen (e.g., chlorine) significantly increased calculated lipophilicity (ΔLogP increase not explicitly quantified for this exact scaffold, but the trend is strongly established) [1]. The presence of two methyl groups in the 4,5-dimethyl analog places it in a distinct lipophilicity space between the more polar parent quinazoline and more lipophilic halogenated derivatives [1]. This class-level inference is critical for predicting absorption, distribution, and membrane permeability, which directly impacts experimental design.

Computational Chemistry ADME/Tox Medicinal Chemistry

Quinazoline, 4,5-Dimethyl-: Validated Application Scenarios Rooted in Quantitative Evidence


Scaffold for Targeted Chemical Synthesis and Derivatization

Given its well-defined purity specification of ≥95% and unique molecular weight, 4,5-dimethylquinazoline is a reliable starting material for further synthetic elaboration. Researchers can confidently use this compound in multi-step syntheses where precise stoichiometry is required, as the purity baseline minimizes the risk of side reactions from impurities . Its distinct MW also simplifies reaction monitoring via LC-MS [REFS-1, REFS-2].

Physicochemical Probe for Studying Substituent Effects

The inferred intermediate lipophilicity of 4,5-dimethylquinazoline, based on computational trends, makes it a valuable tool for structure-activity relationship (SAR) studies. It can serve as a comparator for evaluating the impact of more polar or more lipophilic substituents on membrane permeability or target binding in a controlled series of quinazoline analogs . This allows researchers to deconvolute the contribution of basic scaffold lipophilicity from that of other functional groups.

Negative Control or Reference Standard in Biological Assays

In assays designed to test the activity of complex quinazoline-based inhibitors (e.g., kinase inhibitors with elaborated side chains), the unadorned 4,5-dimethylquinazoline can be employed as a baseline or negative control compound. Its distinct molecular weight and purity profile ensure it does not produce confounding results due to unknown impurities or degradation products, making it a robust reference point for interpreting the activity of more complex analogs .

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